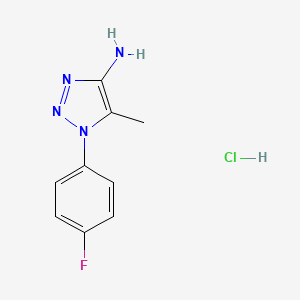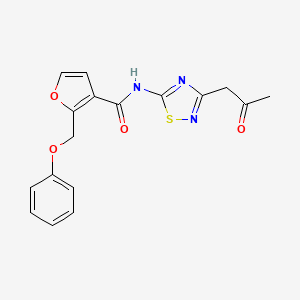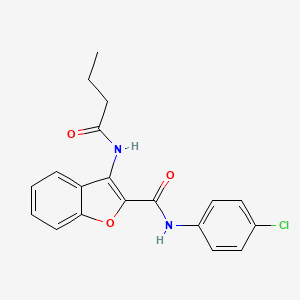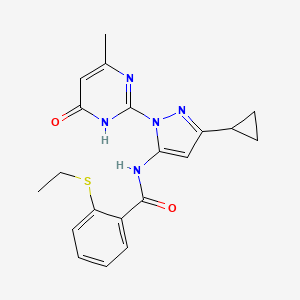![molecular formula C9H14ClF2N B3012781 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride CAS No. 2416231-69-9](/img/structure/B3012781.png)
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is a chemically synthesized molecule that is part of the 2-azaspiro[4.5]decane family. This family of compounds is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of difluoroalkyl groups in the molecule suggests that it may have unique physical and chemical properties that could be of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives has been achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This process involves a tandem radical addition and dearomatizing cyclization process, which efficiently leads to the formation of the desired spirocyclic compounds . Another approach for synthesizing 2-azaspiro[4.5]decane derivatives involves a copper(I)-mediated atom transfer reaction from N-benzyltrichloroacetamides, which regioselectively leads to the formation of 2-azaspiro[4.5]decadienes .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is characterized by its spirocyclic framework, which includes a nitrogen atom. The difluoroalkyl groups attached to the spirocyclic core are likely to influence the electron distribution and reactivity of the molecule. The precise arrangement of atoms within the molecule can have significant implications for its reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactivity of 2-azaspiro[4.5]decane derivatives is influenced by the presence of the difluoroalkyl groups and the spirocyclic structure. The labile allylic chlorine atom in some of these compounds can be easily replaced by a hydroxyl group in an aqueous medium or by quenching with methanol or allylamine . Additionally, the resultant products from the synthesis can be further converted into difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds, indicating a versatile reactivity profile that can be exploited for further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride are not detailed in the provided papers, it can be inferred that the difluoroalkyl groups would impart a degree of lipophilicity to the molecule. This could affect its solubility in organic solvents and potentially its stability. The spirocyclic structure may also confer rigidity to the molecule, which could influence its binding interactions in biological systems. The presence of a nitrogen atom within the ring could allow for additional hydrogen bonding interactions, potentially affecting the compound's boiling point, melting point, and overall reactivity.
Applications De Recherche Scientifique
Selective Fluorination Studies
- Dispiro[3.1.3.1]decan-5,10-dione underwent selective difluorination, leading to compounds like 10,10-difluorodispiro[3.1.3.1]decan-5-one, showcasing the potential of such compounds in advanced chemical synthesis (Sharts et al., 1979).
Electron Tunneling and Molecular Interaction
- Studies on electron tunneling in molecules such as 2,8-dithiadispirol(3.1.3.1)decane-decaamminediruthenium indicated the potential for investigating long-range electron interactions, which is significant for understanding molecular dynamics (Stein et al., 1982).
Liquid Crystal Compounds
- The synthesis of a novel spiro type gem-difluorocyclopropane as a core molecule for liquid crystal compounds was achieved, indicating the importance of such spiro compounds in developing new materials for display technologies (Itoh et al., 2009).
Crystal Structure and Thermal Properties
- Research on the synthesis, crystal structure, and thermal properties of metal-containing ionic liquids with spiro cations like 2,8-dioxo-5-azoniaspiro[4.5]decane showcases the relevance of these compounds in studying ionic liquids and their potential applications (Zakharov et al., 2021).
Chemical Synthesis and Reactions
- Various studies have explored the synthesis and reactions of spiro compounds. For example, the synthesis of polyspirocyclobutanes and related spiropolymers, and the study of linear dispiro decanes and tetrazolines from organic azides and heavy amino carbene analogues (Sharts & Steele, 1970; Neumann & Obloh, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)3-7(4-9)1-8(2-7)5-12-6-8;/h12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJBAEGYUJZCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13CNC3)CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)


![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)


![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)
![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
